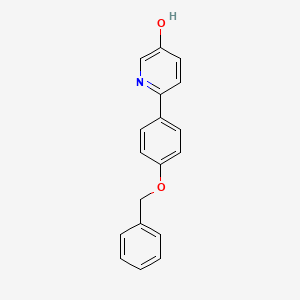

6-(4-(Benzyloxy)phenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-phenylmethoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-8-11-18(19-12-16)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJRKUJWLYTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692791 | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237007-60-1 | |

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Strategic Approaches to the Synthesis of the Pyridine (B92270) Core

The construction and functionalization of the pyridine ring are central to the synthesis of 6-(4-(benzyloxy)phenyl)pyridin-3-ol. Various methods have been developed for the synthesis of substituted pyridines, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl-aryl compounds. These methods offer a high degree of functional group tolerance and are often highly regioselective. For the synthesis of this compound, a common strategy involves the coupling of a pre-functionalized pyridine ring with an appropriate aryl partner. A typical precursor for the pyridine core would be a 6-halo-pyridin-3-ol, where the halogen atom (usually bromine or chlorine) serves as a handle for the cross-coupling reaction. The hydroxyl group at the 3-position may require protection, for instance as a methoxymethyl (MOM) ether or a similar protecting group, to be compatible with the reaction conditions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, this would typically involve the coupling of a protected 6-halopyridin-3-ol with 4-(benzyloxy)phenylboronic acid or its corresponding pinacol ester.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Palladium(0) complexes are the active catalysts, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). A variety of phosphine ligands are employed to stabilize the palladium catalyst and facilitate the catalytic cycle, with common examples including triphenylphosphine (PPh₃), and more specialized ligands like SPhos and XPhos for more challenging couplings. The base, typically an aqueous solution of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄), is essential for the transmetalation step. The reaction is commonly carried out in a mixture of an organic solvent, such as 1,4-dioxane or toluene, and water.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 6-Bromo-3-(methoxymethoxy)pyridine | 4-(Benzyloxy)phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 6-Chloropyridin-3-ol | 4-(Benzyloxy)phenylboronic acid pinacol ester | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |

This table presents hypothetical yet representative conditions for the Suzuki-Miyaura coupling based on typical procedures for similar substrates.

While the Suzuki-Miyaura coupling is often the method of choice due to the stability and low toxicity of boronic acids, other cross-coupling reactions can also be employed for the synthesis of 6-arylpyridines.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex wikipedia.org. This reaction is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms wikipedia.org. For the synthesis of the target molecule, this would involve the preparation of a (4-(benzyloxy)phenyl)zinc halide reagent, which would then be coupled with a protected 6-halopyridin-3-ol. Organozinc reagents can be prepared from the corresponding aryl halide or by transmetalation from an organolithium or Grignard reagent nih.gov.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide or triflate, also catalyzed by palladium organic-chemistry.orgwikipedia.org. Organostannanes are generally stable to air and moisture, but their toxicity is a significant drawback organic-chemistry.orgwikipedia.org. The synthesis of the required tributyl(4-(benzyloxy)phenyl)stannane could be achieved through the reaction of a Grignard or organolithium reagent derived from 4-(benzyloxy)bromobenzene with tributyltin chloride.

| Coupling Reaction | Aryl Precursor | Pyridine Precursor | Catalyst | Typical Conditions |

|---|---|---|---|---|

| Negishi | (4-(Benzyloxy)phenyl)zinc chloride | 6-Bromo-3-(methoxymethoxy)pyridine | Pd(PPh₃)₄ | THF, room temp. to reflux |

| Stille | Tributyl(4-(benzyloxy)phenyl)stannane | 6-Iodo-3-(methoxymethoxy)pyridine | Pd₂(dba)₃/AsPh₃ | DMF, 60 °C |

This table outlines the key components for alternative cross-coupling strategies.

Regioselective Functionalization of Pyridine Derivatives

The regioselective functionalization of a pre-existing pyridine ring is a critical aspect of the synthetic strategy. For the synthesis of this compound, the challenge lies in introducing the aryl group specifically at the C6 position. The electronic properties of the pyridine ring, influenced by the nitrogen atom and any existing substituents, dictate the regioselectivity of substitution reactions.

In the case of 3-hydroxypyridine, the hydroxyl group is an electron-donating group, which tends to direct electrophilic substitution to the ortho and para positions (C2, C4, and C6). However, direct electrophilic arylation is often not a straightforward process. A more reliable approach is the use of a directed metalation strategy or by employing a pre-functionalized pyridine with a leaving group at the desired position, as is the case in cross-coupling reactions. The presence of a halogen at the C6 position of a pyridin-3-ol derivative provides a clear and predictable site for arylation via cross-coupling.

Alternative strategies for pyridine synthesis that can provide the desired substitution pattern from acyclic precursors include the Kröhnke pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis . The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form 2,4,6-trisubstituted pyridines wikipedia.orgdrugfuture.com. The Bohlmann-Rahtz synthesis allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone organic-chemistry.orgwikipedia.orgjk-sci.com. While powerful, these methods may require more complex starting materials to achieve the specific substitution pattern of this compound.

Synthesis of the 4-(Benzyloxy)phenyl Moiety

The 4-(benzyloxy)phenyl group is a common structural motif in organic synthesis. Its preparation typically involves the protection of the hydroxyl group of a 4-hydroxyphenyl derivative as a benzyl (B1604629) ether. This protected moiety is then incorporated into a precursor suitable for cross-coupling reactions, such as a boronic acid, an organozinc, or an organotin compound.

Methods for Benzyl Ether Formation

The formation of a benzyl ether from an alcohol or phenol is a standard protecting group strategy in organic synthesis. The most common method for this transformation is the Williamson ether synthesis . This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide or phenoxide, which then acts as a nucleophile in a substitution reaction with a benzyl halide, typically benzyl bromide or benzyl chloride.

For the synthesis of the 4-(benzyloxy)phenyl precursor, 4-bromophenol or 4-iodophenol can be used as the starting material. The phenolic proton is acidic and can be readily removed by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The resulting phenoxide then displaces the halide from benzyl bromide to form the benzyl ether. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

An alternative procedure involves phase-transfer catalysis, where a quaternary ammonium salt is used to shuttle the phenoxide from an aqueous phase to an organic phase containing the benzyl halide, allowing the reaction to proceed under milder conditions. Following the formation of the 4-(benzyloxy)phenyl halide, the corresponding organometallic reagent for cross-coupling can be prepared. For instance, 4-(benzyloxy)phenylboronic acid can be synthesized from 4-(benzyloxy)bromobenzene via lithiation with n-butyllithium followed by quenching with triisopropyl borate and subsequent acidic workup.

| Starting Material | Reagents | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Bromophenol | Benzyl bromide | K₂CO₃ | Acetone | 1-Benzyloxy-4-bromobenzene |

| 4-Iodophenol | Benzyl chloride | NaH | DMF | 1-Benzyloxy-4-iodobenzene |

This table shows typical conditions for the Williamson ether synthesis to prepare precursors for the 4-(benzyloxy)phenyl moiety.

Optimization of Synthetic Routes and Reaction Conditions

The core of the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The efficiency and yield of this reaction are highly dependent on several factors, including the choice of catalyst, ligands, solvent, and temperature.

Catalyst Systems and Ligand Effects

The choice of the palladium catalyst and the associated ligands is critical for the success of the Suzuki coupling. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. The catalytic activity is significantly influenced by the ligands, which stabilize the palladium center and facilitate the catalytic cycle.

Phosphine-based ligands, such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃), are widely employed. The electronic and steric properties of the ligand can impact the reaction rate and selectivity. For instance, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki coupling reactions, often providing higher stability and activity, especially with less reactive aryl chlorides researchgate.net. The use of P,O-ligands, which chelate to the palladium center through both phosphorus and oxygen atoms, has also been shown to be effective in the Suzuki arylation of aryl chlorides nih.gov.

| Catalyst/Ligand System | Substrate Scope | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aryl bromides and iodides | Toluene, 80-100 °C | Cost-effective and widely available |

| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides | Dioxane, 100 °C | Effective for less reactive chlorides |

| NHC-Pd Complexes | Broad, including sterically hindered substrates | Various solvents, often milder conditions | High stability and activity |

Solvent and Temperature Optimization

The choice of solvent can significantly influence the outcome of the Suzuki coupling reaction. A variety of solvents, including toluene, dioxane, and tetrahydrofuran (THF), are commonly used. The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. Aqueous solvent systems are also gaining traction due to their environmental benefits wikipedia.org. For instance, Suzuki couplings of chloropyridines have been successfully carried out in water/n-butanol mixtures nih.gov.

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. The optimal temperature is typically determined empirically for each specific reaction and can range from room temperature to over 100 °C. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases mdpi.com.

| Solvent | Typical Temperature Range (°C) | Notes |

|---|---|---|

| Toluene | 80 - 110 | Commonly used, good for a range of substrates. |

| Dioxane | 90 - 110 | Often used for challenging couplings. |

| THF | 60 - 70 | Lower boiling point, suitable for more reactive substrates. |

| Water/Organic Biphasic | Room Temperature - 100 | Greener alternative, can facilitate product isolation. wikipedia.orgnih.gov |

Yield Enhancement and Purity Considerations

To maximize the yield of this compound, careful control of reaction parameters is essential. The stoichiometry of the reactants, particularly the boronic acid, is often adjusted, with a slight excess of the boronic acid being common to drive the reaction to completion. The choice of base is also crucial, with common bases including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base plays a key role in the transmetalation step of the catalytic cycle.

Purification of the final product is typically achieved through column chromatography. The purity is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Minimizing the formation of homocoupled byproducts, which can arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a key consideration for improving purity and yield.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally friendly processes.

Atom Economy and Waste Reduction

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Suzuki-Miyaura coupling reaction generally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproducts are typically inorganic salts from the base used, which are generally less harmful than organic byproducts.

Waste reduction is a key focus in greening the synthesis. This can be achieved by:

Using catalytic amounts of reagents: The use of a palladium catalyst, which is effective in very small quantities, significantly reduces waste compared to stoichiometric reagents.

Solvent selection: Employing greener solvents, such as water or bio-derived solvents, can reduce the environmental impact. The use of solvent-free reaction conditions is an even more sustainable approach mdpi.com.

Catalyst recycling: The development of heterogeneous palladium catalysts allows for easier separation and recycling of the catalyst, which is both economically and environmentally beneficial. This also helps in reducing palladium contamination in the final product greenering.org.

By carefully selecting precursors, optimizing reaction conditions, and embracing green chemistry principles, the synthesis of this compound can be achieved in an efficient and sustainable manner.

Sustainable Reagents and Solvents

The growing emphasis on green chemistry has spurred research into the use of sustainable reagents and solvents for the synthesis of complex molecules like this compound. ijarsct.co.in Traditional synthetic routes often rely on hazardous solvents and stoichiometric reagents, leading to significant environmental concerns. rasayanjournal.co.in Modern approaches, however, focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. ijarsct.co.in

For the synthesis of this compound, which is likely to involve a Suzuki-Miyaura cross-coupling reaction to form the key biaryl bond, several green chemistry strategies can be employed. These include the use of aqueous media, biodegradable solvents, and catalytic systems that are both efficient and recyclable. researchgate.net

Microwave-Assisted Synthesis in Green Solvents:

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. acs.org When coupled with the use of environmentally friendly solvents, the benefits are even more significant. For the synthesis of pyridine derivatives, microwave irradiation in solvents like ethanol or water has been shown to be highly effective. researchgate.netnih.gov This approach not only accelerates the reaction but also reduces the need for high-boiling, toxic solvents. acs.org

Water as a Reaction Medium:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org In the context of Suzuki-Miyaura reactions, the use of water as a solvent can be highly advantageous. researchgate.net Specialized palladium catalysts with water-soluble ligands have been developed to facilitate cross-coupling in aqueous media, often with high efficiency. acs.org The use of water can also simplify product isolation, as many organic products will precipitate out of the aqueous phase.

Biocatalysis and Biogenic Nanoparticles:

An emerging area in green chemistry is the use of biocatalysts and biogenically synthesized nanoparticles. For instance, palladium nanoparticles synthesized using plant extracts, such as papaya peel, have been shown to be effective catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. acs.orgnih.gov This method avoids the use of harsh reducing agents typically required for nanoparticle synthesis and provides a catalyst that can be used under mild, often aqueous, conditions. nih.gov

Sustainable Reagents and Catalysts:

The choice of reagents and catalysts is critical in developing a sustainable synthetic process. For the likely Suzuki-Miyaura coupling step in the synthesis of this compound, the use of highly efficient palladium catalysts at very low loadings (ppm levels) can significantly reduce the amount of metal waste. Furthermore, the development of reusable and recoverable catalysts, such as those supported on polymers or magnetic nanoparticles, is a key area of research. biosynce.com

The table below summarizes some of the sustainable reagents and solvents that could be applied to the synthesis of this compound, drawing on methodologies developed for similar pyridine derivatives.

| Reagent/Solvent | Synthetic Step (Example) | Rationale for Sustainability | Potential Benefits |

| Water | Suzuki-Miyaura Coupling | Non-toxic, non-flammable, abundant | Reduced environmental impact, simplified workup |

| Ethanol | One-pot pyridine synthesis | Biodegradable, derived from renewable resources | Lower toxicity compared to traditional solvents |

| Palladium Nanoparticles (Biogenic) | Suzuki-Miyaura Coupling | Synthesized using plant extracts, avoids toxic reducing agents | Eco-friendly catalyst preparation, mild reaction conditions |

| Microwave Irradiation | General reaction rate enhancement | Reduces reaction time and energy consumption | Higher yields, cleaner products, energy efficiency |

| Ionic Liquids | Alternative reaction media | Low vapor pressure, potential for recyclability | Can enhance reaction rates and selectivity |

Molecular Structure Activity Relationship Sar and Structural Modifications of 6 4 Benzyloxy Phenyl Pyridin 3 Ol Analogs

Systematic Structural Elucidation and Conformational Analysis

In related dihydro-terpyridine structures, the central dihydropyridine (B1217469) ring is planar, while the flanking pyridine (B92270) and phenyl rings are twisted relative to it, with the phenyl ring being almost perpendicular. mdpi.com This highlights the conformational flexibility and complexity inherent in such multi-ring systems, which must be considered when interpreting SAR data.

Investigation of Substituent Effects on Biological Interactions

The biological activity of the parent compound can be finely tuned by introducing various functional groups at different positions. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can dramatically alter binding affinity, selectivity, and pharmacokinetic properties. nih.gov

The benzyloxy moiety serves as a key interaction domain. Modifications to the terminal phenyl ring of this group can influence activity through electronic and steric effects. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) and electron-withdrawing groups (EWGs) like halogens (-F, -Cl) or nitro (-NO2) can alter the electrostatic potential and hydrogen bonding capacity of the molecule.

Research on the hydrogenolysis of substituted benzyl (B1604629) groups shows that the electronic properties of substituents significantly affect the group's stability and reactivity. researchgate.net For instance, electron-donating groups can increase the electron density on the ether oxygen, potentially strengthening interactions with a biological target. Conversely, bulky substituents, particularly at the ortho positions, may introduce steric hindrance, preventing optimal binding. wikipedia.org

Table 1: Hypothetical SAR of Benzyl Group Modifications This table illustrates plausible activity trends based on general medicinal chemistry principles for analogs of 6-(4-(benzyloxy)phenyl)pyridin-3-ol.

| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Plausible Impact on Activity | Rationale |

|---|---|---|---|---|

| -OCH3 | para (4') | Strongly Donating | Increase | May enhance H-bond accepting capacity or π-stacking interactions. |

| -Cl | para (4') | Withdrawing | Variable | Can form halogen bonds but may alter overall electronics unfavorably. |

| -CF3 | meta (3') | Strongly Withdrawing | Decrease | Significant alteration of electronic profile and potential steric clash. |

| -CH3 | ortho (2') | Donating | Decrease | Steric hindrance likely outweighs the modest electronic effect. nih.gov |

The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and participate in π-stacking interactions. nih.gov Its nitrogen atom acts as a hydrogen bond acceptor, a property that can be modulated by nearby substituents.

SAR studies on other pyridine-containing compounds have shown that small, electron-withdrawing groups like fluorine can enhance binding affinity. nih.gov Conversely, introducing bulky groups may be detrimental. The position of the substituent is also critical; for example, in a series of N-pyridyl-benzothiazine-carboxamides, a methyl group was found to noticeably increase analgesic effect regardless of its position on the pyridine ring. mdpi.com In other series, the presence of groups like -OMe, -OH, and -NH2 enhanced antiproliferative activity, whereas halogens or bulky groups were detrimental. nih.gov

Table 2: Hypothetical SAR of Pyridine Core Modifications This table illustrates plausible activity trends based on general medicinal chemistry principles for analogs of this compound.

| Substituent (R) | Position on Pyridine Ring | Plausible Impact on Activity | Rationale |

|---|---|---|---|

| -F | 2 or 5 | Increase | May improve binding affinity through favorable electronic interactions or by displacing water molecules. |

| -CH3 | 2 | Decrease | Potential steric clash with the central phenyl ring, forcing an unfavorable conformation. |

| -NH2 | 5 | Increase | Introduces a new hydrogen bond donor site. nih.gov |

| -CN | 2 | Variable | Strong electron-withdrawing group that can act as an H-bond acceptor but may introduce unfavorable electronic properties. |

The central phenyl ring acts as a rigid spacer, orienting the pyridine and benzyloxy-phenol moieties. Substituents on this ring can influence the molecule's conformation and electronic properties. The phenolic hydroxyl group is a key functional group, likely acting as a hydrogen bond donor and/or acceptor.

Modification of the -OH group, for instance by converting it to a methoxy ether (-OCH3), would eliminate its hydrogen-bond donating ability, which can be a critical test of its role in binding. This change would also increase lipophilicity, which could affect cell permeability and metabolic stability. Adding substituents to the phenyl ring itself, especially at the positions ortho to the pyridine ring, could force a greater twist in the molecule's conformation, which may either enhance or diminish activity depending on the shape of the target's binding site.

Table 3: Hypothetical SAR of Phenyl and Phenolic Group Variations This table illustrates plausible activity trends based on general medicinal chemistry principles for analogs of this compound.

| Modification | Position | Plausible Impact on Activity | Rationale |

|---|---|---|---|

| -OH to -OCH3 | Pyridine-3 | Significant Decrease | Loss of a critical hydrogen bond donor interaction. |

| -F substituent | Phenyl Ring (ortho to pyridine) | Decrease | Steric repulsion could force a non-optimal dihedral angle between the rings. |

| -OH to -OPO3H2 (phosphate) | Pyridine-3 | Inactive (as parent drug) | Acts as a prodrug; increases water solubility but requires in-vivo cleavage to the active phenol. |

Quantitative Structure-Activity Relationship (QSAR) Studies

To move beyond qualitative predictions, Quantitative Structure-Activity Relationship (QSAR) studies can be employed. QSAR is a computational technique that aims to find a statistically significant mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For heterocyclic compounds like the pyridin-3-ol analogs, QSAR models can be invaluable for predicting the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

A typical QSAR study involves calculating a large number of molecular descriptors for each compound in a series and then using statistical methods, like multiple linear regression (MLR), to build a model that correlates a subset of these descriptors with the observed activity. tandfonline.com

The reliability of a QSAR model is highly dependent on the choice of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For the this compound scaffold, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms (e.g., the pyridine nitrogen or phenolic oxygen).

Steric/Topological Descriptors: These relate to the size, shape, and branching of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices (e.g., Kappa shape indices). researchgate.net

Hydrophobicity Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability. The most common descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these can provide highly detailed information about a molecule's electronic structure, reactivity, and intermolecular forces. researchgate.net

A robust QSAR model for this series would likely incorporate a combination of these descriptor types to capture the complex interplay of factors governing biological activity. For example, a model might find that activity is positively correlated with a specific partial charge on the pyridine nitrogen but negatively correlated with a steric descriptor related to the size of the benzyl group substituent. tandfonline.com

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties, also known as molecular descriptors. actascientific.comnih.govnih.gov The development of a robust QSAR model is a multi-step process. actascientific.com

Data Set Preparation: A crucial first step is the compilation of a dataset of compounds with their corresponding biological activities. acs.org This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the dataset.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors and the biological activity. actascientific.com

Model Validation: The developed model must undergo rigorous internal and external validation to ensure its robustness and predictive ability. actascientific.com Internal validation techniques include leave-one-out cross-validation (q²), while external validation involves predicting the activity of the test set compounds.

Without experimental data for a series of this compound analogs, the development and validation of any QSAR model is not feasible.

Prediction of Biological Potency Based on Structural Features

A validated QSAR model can be used to predict the biological potency of new, unsynthesized compounds that fall within the model's applicability domain. This predictive capacity is a powerful tool in rational drug design, allowing for the prioritization of the synthesis of compounds with the highest predicted activity. The model provides a quantitative understanding of which structural features are most influential in determining biological potency.

For instance, a hypothetical QSAR model for 6-arylpyridin-3-ol derivatives might reveal that increased hydrophobicity at a specific position and the presence of a hydrogen bond donor at another are critical for enhanced activity. Such insights would guide the design of more potent analogs. However, in the absence of any QSAR studies on this compound, any prediction of its biological potency based on structural features would be purely speculative.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is another fundamental technique in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.govresearchgate.net

The process typically involves:

Conformational Analysis: Generating a set of low-energy conformations for a collection of known active molecules.

Feature Identification: Identifying the common chemical features present in these active compounds.

Model Generation and Validation: Aligning the active molecules and generating a 3D pharmacophore hypothesis. This model is then validated by its ability to distinguish known active compounds from inactive ones.

A validated pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for the desired biological activity. dovepress.com Given the lack of known active analogs of this compound, the development of a specific pharmacophore model is not possible at this time.

Computational Chemistry and Molecular Modeling Studies of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding potential mechanisms of action and for designing more potent and selective inhibitors.

Ligand-Protein Docking Algorithms and Scoring Functions

A variety of algorithms and scoring functions are employed in molecular docking to explore the conformational space of the ligand-protein complex and to estimate the binding affinity. Commonly used algorithms include Lamarckian Genetic Algorithm, as implemented in AutoDock, and proprietary algorithms in software like Glide and GOLD. These algorithms sample a wide range of ligand poses and orientations within the defined binding site of the protein.

Scoring functions, which can be force-field-based, empirical, or knowledge-based, are then used to rank the generated poses. These functions estimate the free energy of binding, with lower scores typically indicating more favorable interactions. For instance, studies on benzyloxy phenyl derivatives have utilized AutoDock, which employs a semi-empirical free energy force field to evaluate docked conformations. benthamdirect.com The choice of algorithm and scoring function is critical and is often validated by redocking a known co-crystallized ligand to ensure the method can reproduce the experimental binding mode.

Identification of Key Binding Residues and Interaction Hotspots

Analysis of docking poses from studies on structurally similar compounds allows for the prediction of key binding residues and interaction hotspots for 6-(4-(Benzyloxy)phenyl)pyridin-3-ol. For example, molecular docking studies of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives, which share the benzyloxyphenyl moiety, against monoamine oxidase B (MAO-B) revealed significant interactions. nih.gov These studies highlighted the importance of the benzyloxy group in forming hydrophobic interactions within the active site. The hydroxyl group was also observed to form crucial hydrogen bonds with specific amino acid residues. nih.gov

In a study on pyrazoline-linked carboxamide derivatives bearing a 4-(benzyloxy)phenyl group, docking into the ATP-binding site of EGFR kinase showed that the benzyloxy moiety contributes to binding within the hydrophobic pocket. nih.govresearchgate.net Similarly, research on other pyridin-3-ol derivatives has demonstrated their ability to form hydrogen bonds and other key interactions with target proteins. nih.gov Based on these findings, it can be inferred that the pyridin-3-ol core of this compound would likely engage in hydrogen bonding with polar residues in a target's active site, while the benzyloxyphenyl group would occupy a hydrophobic region.

| Analogous Compound | Target Protein | Key Interacting Residues | Interaction Type |

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | MAO-B | Tyr435, Tyr398 | Hydrogen bond, π–π stacking nih.gov |

| 3'-(4-(Benzyloxy)phenyl)-...-bipyrazole]-2-carboxamide | EGFR Kinase | (Not specified) | Hydrophobic interactions nih.govresearchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Bacterial targets | (Varies) | Hydrogen bonding, hydrophobic interactions nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the complex and the exploration of conformational changes.

Analysis of Ligand-Target Complex Stability

MD simulations are instrumental in validating the stability of docked poses. By simulating the ligand-protein complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains bound in its predicted orientation. Key metrics for this analysis include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of their structures over the simulation. Lower and stable RMSD values suggest a stable complex. While specific MD simulation data for this compound is not available, studies on related heterocyclic compounds demonstrate the utility of this approach in confirming the stability of ligand-protein interactions predicted by docking.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

A study on a structurally related chalcone, (2E)-3-[3-(Benzyloxy) Phenyl]-1-(4'-Chlorophenyl)- 2-Propen-1-One, utilized DFT with the B3LYP/6-311G(d,p) basis set to analyze its electronic structure. benthamdirect.com Such calculations for this compound would be expected to reveal similar characteristics. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly informative. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a wide range of molecular properties.

In the context of substituted pyridines and related heterocyclic systems, DFT calculations are routinely employed to determine optimized geometries, vibrational frequencies, and electronic properties. For instance, studies on arylated pyridine (B92270) derivatives have utilized DFT at levels such as B3LYP/6-311+G(2d,p) to compare theoretical structural parameters with experimental data from single-crystal X-ray diffraction, showing good agreement. nih.gov Such studies confirm the reliability of DFT in predicting the three-dimensional arrangement of atoms in these molecules.

Furthermore, quantum chemical investigations on methylated pyridines have employed DFT to study their structural features and aromatic character. researchgate.net The Harmonic Oscillator Model of Aromaticity (HOMA) index, calculated from DFT-optimized geometries, can quantify the aromaticity of the pyridine ring. For example, a HOMA index value of 0.944 has been computed for pyridines, with values close to 1 indicating high aromaticity. researchgate.net For this compound, DFT studies would be invaluable in determining the preferred conformation of the benzyloxy group relative to the pyridin-3-ol core and how electronic effects of the substituents influence the geometry and stability of the molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Pyridine Derivative

| Property | Calculated Value | Method/Basis Set | Reference |

| Total Energy | - | B3LYP/6-311++G(d,p) | nih.gov |

| Dipole Moment | - | B3LYP/6-311++G(d,p) | researchgate.net |

| HOMA Index | 0.973-0.993 | - | researchgate.net |

Note: This table presents representative data for related pyridine derivatives due to the absence of specific published data for this compound.

Analysis of Molecular Orbitals and Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule.

For pyridine derivatives, the distribution and energies of these orbitals can be readily calculated using DFT. For example, in pyridine itself, the HOMO is a π-orbital, which makes the nitrogen atom a strong nucleophile. researchgate.net The introduction of substituents, such as the benzyloxyphenyl group in the title compound, would significantly alter the energies and distributions of these orbitals, thereby influencing its reactivity and interaction with biological targets.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions. researchgate.netscispace.com In MEP maps, regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-poor areas that are attractive to nucleophiles. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, highlighting these as potential hydrogen bond acceptors.

Table 2: Frontier Molecular Orbital Energies for an Analogous Heterocyclic System

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

Note: Specific values for this compound are not available. This table illustrates the type of data obtained from such analyses.

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a computational technique used to calculate the difference in free energy between two states, often applied in drug discovery to predict the relative binding affinities of a series of ligands to a biological target. researchgate.netnih.gov FEP simulations involve "alchemically" transforming one molecule into another in a stepwise manner, both in solvent and in the protein binding site, to compute the free energy change of binding. rsc.org

This method has been successfully applied to guide the design of inhibitors for various targets, including kinases. researchgate.net For a compound like this compound, which may act as a kinase inhibitor, FEP could be used to predict how modifications to its structure, such as altering the substitution pattern on the phenyl ring or replacing the benzyloxy group, would affect its binding affinity to a target kinase. These predictions can help prioritize the synthesis of more potent analogues.

The accuracy of FEP calculations is dependent on the quality of the force field used and the extent of conformational sampling. Modern FEP protocols have shown good correlation with experimental data, with mean unsigned errors often within 1 kcal/mol. researchgate.net

Table 3: Illustrative FEP Calculation Results for a Set of Kinase Inhibitors

| Ligand Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| A -> B | -1.2 | -1.0 |

| A -> C | +0.5 | +0.3 |

| A -> D | -2.1 | -1.8 |

Note: This table provides a hypothetical example to illustrate the output of FEP calculations. Specific data for this compound is not available.

Computational Approaches for Selectivity Profiling

For many drug candidates, particularly kinase inhibitors, selectivity is a critical attribute to minimize off-target effects. Computational methods play a significant role in predicting the selectivity profile of a compound against a panel of related proteins. researchgate.netnih.gov

One common approach involves molecular docking of the inhibitor into the ATP-binding sites of multiple kinases, followed by scoring to estimate the binding affinity. By comparing the predicted binding scores across different kinases, a selectivity profile can be generated. For example, a study on pyrazolo[3,4-b]pyrid[az]ine derivatives used 3D-QSAR and molecular docking to understand the structural basis for selectivity against GSK-3. nih.gov

Another approach involves comparing the physicochemical properties of the kinase binding sites. Methods that analyze the similarity of binding site microenvironments can predict potential off-target interactions. nih.gov For a compound like this compound, these computational selectivity profiling methods would be crucial in the early stages of drug development to identify potential off-target liabilities and to guide the design of more selective inhibitors. The selectivity of biaryl inhibitors is often influenced by subtle differences in the kinase hinge-binding motifs and the accessibility of hydrophobic pockets. nih.govnih.gov

Biochemical Target Identification and Mechanistic Elucidation of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Identification of Protein Kinase Targets

There is no publicly available information detailing the specific protein kinase targets of 6-(4-(Benzyloxy)phenyl)pyridin-3-ol.

Focus on Protein Kinase C (PKC) Isoforms

No studies were identified that have investigated the inhibitory activity of this compound against any of the Protein Kinase C (PKC) isoforms. While related heterocyclic compounds have been explored as PKC inhibitors, specific data for the compound is absent. researchgate.net

Exploration of Other Potential Kinase Families

There are no available research findings from kinase profiling screens or other assays that would indicate the interaction of this compound with other kinase families.

Enzyme Inhibition Kinetics

Without an identified biological target, no studies on the enzyme inhibition kinetics of this compound have been published.

Determination of Inhibitor Type (Competitive, Non-Competitive, Uncompetitive)

Information regarding the mode of inhibition is not available as the enzyme targets have not been disclosed in the public domain.

Calculation of Inhibition Constants (Ki, IC50)

No inhibition constants such as K_i or IC_50 values for this compound against any protein kinase or other enzyme have been reported in the scientific literature.

Receptor Binding Assays and Affinity Determination

No data from receptor binding assays for this compound are available. Consequently, its affinity for any specific receptor has not been determined.

Biochemical Profile of this compound Remains Uncharacterized in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the biochemical target identification, mechanistic elucidation, or cellular effects of the chemical compound this compound.

Extensive searches for in vitro studies, modulation of intracellular signaling pathways, cellular target engagement, allosteric modulation principles, and downstream biochemical effects related to this compound have yielded no relevant results. Consequently, the requested detailed article on its biochemical profile cannot be generated.

Scientific inquiry into novel chemical entities is an ongoing process, and the absence of published data for a specific compound can be attributed to several factors. It is possible that research on this compound is in a very early, unpublished stage, or that it has been synthesized but not yet subjected to biological evaluation. Alternatively, studies may have been conducted by private entities without public disclosure of the results.

While research exists for structurally related compounds containing pyridine (B92270) or phenyl groups, such as certain kinase inhibitors or modulators of signaling pathways, these findings cannot be extrapolated to this compound due to the high degree of structural specificity in molecular interactions. Even minor changes to a chemical structure can drastically alter its biological activity.

Advanced in Vitro Biological Characterization of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Selectivity Profiling Across Kinase Panels

No published data was identified from broad kinase panel screens that would define the selectivity profile of 6-(4-(Benzyloxy)phenyl)pyridin-3-ol. Such studies are crucial for understanding the compound's potential primary targets and ruling out promiscuous activity.

Specificity Determination Against Related Enzymes

Information regarding the inhibitory activity of this compound against specific, closely related enzyme families is not available. Comparative analysis against other kinases or enzymes with similar active site topologies has not been reported.

Off-Target Interaction Assessment (In Vitro)

There are no publicly available in vitro safety pharmacology studies or off-target screening results for this compound. These assessments are critical for early-stage drug discovery to predict potential adverse effects by examining interactions with a wide range of receptors, ion channels, and enzymes.

Cell-Based Assays for Mechanistic Investigations (Non-Clinical Focus)

Detailed cell-based mechanistic studies for this compound have not been described in the accessible scientific literature.

Cellular Permeability Studies

No experimental data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays for this compound could be located. These studies are essential to determine if the compound can cross cellular membranes to reach intracellular targets.

Subcellular Localization Studies

There are no published reports on the subcellular distribution of this compound. Techniques like fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical detection would be required to determine its localization within cellular compartments.

Cellular Pathway Perturbation Analyses (e.g., Western Blot, qPCR)

No studies utilizing methods such as Western blotting or quantitative polymerase chain reaction (qPCR) to assess the effect of this compound on specific cellular signaling pathways have been found. Such analyses would provide insight into the compound's mechanism of action at a molecular level.

Time-Dependent Inhibition and Reversibility Studies

A thorough review of scientific literature and chemical databases reveals a lack of specific studies investigating the time-dependent inhibition (TDI) properties of this compound. TDI is a critical aspect of in vitro drug metabolism studies, as it can indicate the potential for a compound to cause clinically significant drug-drug interactions. This phenomenon typically involves the irreversible or quasi-irreversible inactivation of an enzyme, often a member of the cytochrome P450 (CYP) superfamily, by a reactive metabolite of the investigational drug.

While general principles of TDI for heterocyclic compounds, including some pyridine (B92270) derivatives, have been described, no such data has been published for this compound. Consequently, key parameters used to characterize TDI, such as the maximal rate of inactivation (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI), are not available for this compound.

Similarly, there are no published reversibility studies to determine whether the inhibitory effect of this compound on any biological target is reversible, slowly reversible, or irreversible. Such studies are essential for understanding the mechanism of inhibition and the duration of the compound's effect at a molecular level.

Crystallographic Studies of Ligand-Target Complexes

There are currently no publicly available crystallographic studies detailing the three-dimensional structure of this compound bound to a biological target. X-ray crystallography is a powerful technique used to elucidate the precise binding mode of a ligand within the active site of its target protein. This information is invaluable for understanding the molecular basis of a compound's activity and for guiding structure-based drug design efforts.

The absence of such data means that the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that may govern the binding of this compound to any putative target remain uncharacterized.

Strategic Design and Chemical Optimization of Analogs of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Lead Optimization Strategies in Academic Contexts

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For 6-(4-(benzyloxy)phenyl)pyridin-3-ol, this would involve systematic modifications of its core structure to improve its drug-like characteristics.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates. drugdiscoverychemistry.com This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then grown or linked together to create more potent, lead-like molecules. rsc.org

In the context of this compound, an FBDD approach could be hypothetically employed by dissecting the molecule into its constituent fragments: the pyridin-3-ol core, the phenyl ring, and the benzyloxy group. A screening campaign using a fragment library could identify small molecules that bind to the target of interest. drugdiscoverychemistry.com Subsequently, these fragments could be elaborated upon, guided by structural information, to recreate or improve upon the binding interactions of the parent molecule. For instance, a fragment corresponding to the pyridin-3-ol core could be optimized for its hydrogen bonding interactions before being linked to other optimized fragments that occupy the binding pockets of the phenyl and benzyloxy moieties.

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. Techniques like X-ray crystallography and NMR spectroscopy are used to visualize how a ligand binds to its target, revealing key interactions that can be optimized. nih.gov

For this compound, obtaining a co-crystal structure with its biological target would be invaluable. This would allow researchers to identify key hydrogen bonds, hydrophobic interactions, and potential areas for modification. For example, the pyridin-3-ol moiety likely engages in hydrogen bonding, and the benzyloxy group may occupy a hydrophobic pocket. SBDD would enable the rational design of analogs with improved complementarity to the binding site, potentially leading to enhanced potency. nih.gov

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. acs.org This strategy is employed to modulate a compound's potency, selectivity, and pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered to fine-tune its properties.

The phenyl ring is a common target for bioisosteric replacement to improve properties like solubility and metabolic stability. acs.orgnih.gov Replacing the phenyl group with various heteroaromatic rings or even non-aromatic bioisosteres like bicyclo[1.1.1]pentane (BCP) could significantly alter the compound's profile. nih.gov Similarly, the benzyloxy group offers multiple opportunities for modification.

Below is a table illustrating potential bioisosteric replacements for the phenyl and benzyloxy groups of this compound and their predicted impact.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Molecular Interactions |

| Phenyl | Pyridyl | Introduce hydrogen bond acceptor/donor capabilities, modulate polarity. | Potential for new hydrogen bonds with the target, altered π-stacking interactions. |

| Phenyl | Thienyl | Alter electronic properties and steric profile. | Modified hydrophobic and electronic interactions. |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improve solubility and metabolic stability by introducing sp3 character. nih.gov | Mimics the vector of the phenyl ring while altering electronic and hydrophobic character. nih.gov |

| Benzyloxy | Phenoxy | Remove methylene (B1212753) linker to constrain conformation. | More rigid structure, potentially leading to higher affinity or selectivity. |

| Benzyloxy | Cyclohexyloxy | Increase lipophilicity and explore different hydrophobic space. | Enhanced van der Waals interactions in a suitable hydrophobic pocket. |

| Benzyloxy | (4-Fluorophenoxy) | Introduce fluorine to modulate pKa and block potential metabolism. | Altered electronic interactions and potential for halogen bonding. |

Exploration of Prodrug Strategies for Enhanced Delivery to Research Systems (non-human)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often used to improve a drug's physicochemical properties, such as solubility or permeability, to enhance its delivery to the site of action in research systems.

For this compound, the hydroxyl group on the pyridine (B92270) ring is a prime candidate for prodrug modification. Esterification of this hydroxyl group could increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. Once inside the cell, endogenous esterases would cleave the ester, releasing the active parent compound.

| Prodrug Moiety | Linkage to Parent | Activation Mechanism | Potential Advantage in Research Systems |

| Acetate | Ester | Esterase-mediated hydrolysis | Increased cell permeability. |

| Phosphate | Phosphate ester | Phosphatase-mediated hydrolysis | Increased aqueous solubility for in vitro assays. |

| Amino acid conjugate | Ester or amide | Peptidase-mediated cleavage | Potential for targeted delivery via amino acid transporters. |

Design of Chemical Probes for Biological Research

Chemical probes are essential tools for studying the biological function of proteins and other biomolecules. nih.gov These probes are typically derived from a parent molecule with known biological activity and are modified to include a reporter tag, such as an affinity tag or a fluorophore.

Affinity Tags and Fluorophore Conjugation

To investigate the molecular targets and mechanism of action of this compound, chemical probes can be designed by incorporating affinity tags or fluorophores.

An affinity tag , such as biotin (B1667282), can be attached to the molecule via a suitable linker. This allows for the capture and identification of the protein targets of the compound through techniques like affinity chromatography and subsequent mass spectrometry analysis.

A fluorophore , such as a fluorescein (B123965) or rhodamine derivative, can also be conjugated to the parent molecule. This creates a fluorescent probe that can be used to visualize the subcellular localization of the compound and its target through fluorescence microscopy.

The point of attachment for these tags is crucial and should be chosen to minimize disruption of the compound's binding to its target. For this compound, derivatization could be explored at positions on the phenyl or benzyl (B1604629) rings that are solvent-exposed and not critical for binding.

| Tag | Potential Attachment Point | Linker Type | Research Application |

| Biotin | Para-position of the benzyl ring | Long-chain polyethylene (B3416737) glycol (PEG) linker | Target identification via pull-down assays and proteomics. nih.gov |

| Fluorescein | Meta-position of the phenyl ring | Alkyl or ether linker | Visualization of target localization in cells via fluorescence microscopy. nih.gov |

| Photo-affinity label (e.g., benzophenone) | Flexible, non-critical position | --- | Covalent cross-linking to the target protein upon photoactivation for target identification. nih.gov |

Click Chemistry Applications for Biological Studies

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and chemical biology. The pyridin-3-ol core, a key feature of this compound, represents a versatile platform for the development of novel biologically active agents. A particularly powerful approach for the generation of diverse analogs for biological interrogation is the integration of "click chemistry" handles. This methodology, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific covalent linking of molecular entities under mild, biocompatible conditions. mdpi.comnih.gov

The design of analogs of this compound suitable for click chemistry involves the introduction of a terminal alkyne or an azide (B81097) group onto the core structure. This "clickable" handle does not typically interfere with the primary biological activity of the parent molecule but provides a reactive site for subsequent conjugation to a wide array of probes, including fluorophores, biotin tags, or larger biomolecules. This strategy facilitates the exploration of a compound's mechanism of action, cellular localization, and target engagement.

The application of such clickable probes is vast. In biological imaging, a fluorescently tagged analog allows for the visualization of its distribution within cells or tissues, providing insights into its cellular uptake and localization. nih.govuni-muenchen.de This is particularly valuable for understanding how a compound reaches its molecular target. Furthermore, by attaching a biotin tag via a click reaction, researchers can perform affinity-based pulldown experiments to identify the protein targets of the parent compound.

The table below outlines a hypothetical set of reactants for a click chemistry-based study on an analog of this compound.

| Reactant | Structure/Description | Role in Biological Study |

| Clickable Analog | 6-(4-((Prop-2-yn-1-yl)oxy)phenyl)pyridin-3-ol | Parent compound functionalized with a terminal alkyne for click reaction. |

| Azide-Functionalized Fluorophore | Azido-TAMRA | A fluorescent dye with an azide handle for visualization in cellular imaging experiments. |

| Azide-Functionalized Biotin | Azido-Biotin | A biotin molecule with an azide handle for use in affinity purification of binding partners. |

| Catalyst System | Copper(II) Sulfate and Sodium Ascorbate | In situ generation of the active Cu(I) catalyst for the azide-alkyne cycloaddition. mdpi.com |

The resulting triazole-linked conjugates from these reactions would then be used in downstream biological assays. For example, the fluorescently labeled analog could be incubated with live cells, followed by fluorescence microscopy to determine its subcellular localization. The biotinylated analog could be used to treat cell lysates, followed by streptavidin-bead pulldown and mass spectrometry to identify interacting proteins.

While direct experimental data on this compound analogs is not presented here, the established principles of click chemistry provide a clear and powerful roadmap for the strategic design and chemical optimization of such compounds for in-depth biological investigation. rsc.org The versatility and robustness of the CuAAC reaction make it an indispensable tool in modern drug discovery and chemical biology for elucidating the complex interactions of small molecules within a biological context.

Future Research Trajectories and Academic Contributions of 6 4 Benzyloxy Phenyl Pyridin 3 Ol

Exploration of Novel Biological Targets

The structural framework of 6-(4-(benzyloxy)phenyl)pyridin-3-ol makes it a promising candidate for screening against a wide array of biological targets to uncover new therapeutic applications. The pyridine (B92270) scaffold is a versatile pharmacophore found in drugs targeting a vast range of conditions, including cancer, microbial infections, and central nervous system disorders. nih.govresearchgate.net

Future research can systematically evaluate this compound and its derivatives against various target classes:

Kinase Inhibition: Pyridine and pyridinone derivatives are well-represented among kinase inhibitors, a critical class of anticancer agents. nih.govfrontiersin.org The 6-aryl-pyridin-3-ol scaffold could be explored for its potential to inhibit protein kinases involved in oncogenic signaling pathways, such as tyrosine kinases or serine/threonine kinases.

Antimicrobial Targets: Substituted pyridines have demonstrated significant antibacterial and antifungal properties. rsc.orgnih.govconnectjournals.com Research trajectories could involve screening against drug-resistant bacterial strains like methicillin-resistant S. aureus (MRSA) or pathogenic fungi. nih.gov The pyridin-3-ol core itself has been identified in inhibitors of viral enzymes, such as influenza endonuclease, suggesting a potential avenue for antiviral drug discovery. frontiersin.org

Neurological Receptors: Given that a significant percentage of pyridine-containing drugs act on the central nervous system, exploring the interaction of this scaffold with neurological targets like cannabinoid receptors (CB2) or various neurotransmitter receptors is a logical step. nih.govnih.gov

Metabolic Enzymes: The pyridin-3-ol structure is reminiscent of pyridoxal (B1214274) 5'-phosphate (PLP), a vital coenzyme for numerous metabolic enzymes. acs.org This suggests that derivatives could be designed to modulate the activity of specific enzymes involved in amino acid metabolism or other key pathways.

Development of Next-Generation Molecular Tools

Beyond direct therapeutic applications, the this compound scaffold is well-suited for development into sophisticated molecular tools for basic research. Its adaptable structure allows for modifications that can transform it into a probe for studying complex biological systems.

Fragment-Based Drug Design: The pyridinone core, an isomer of pyridin-3-ol, is a recognized building block in fragment-based drug design due to its capacity for hydrogen bonding and its manipulable physicochemical properties. frontiersin.org The 6-aryl-pyridin-3-ol scaffold could similarly serve as a starting fragment for building more complex and potent molecules that bind to specific protein targets.

Biomolecular Mimetics: The structure can be modified to mimic the interactions of natural ligands with their receptors. For instance, by mimicking the hydrogen bonding pattern of a coenzyme like PLP, these molecules could be used to study enzyme active sites and mechanisms. acs.org

Fluorescent Probes: The aromatic nature of the pyridine and phenyl rings provides a foundation for creating fluorescent probes. By attaching appropriate fluorophores or auxochromes, derivatives could be synthesized to visualize cellular structures, track protein localization, or measure changes in the cellular environment, such as pH.

Advancements in Synthetic Methodologies for Related Scaffolds

The academic contribution of this compound also lies in driving the innovation of synthetic organic chemistry. Developing efficient and versatile methods to produce libraries of related compounds is crucial for structure-activity relationship (SAR) studies.

Novel Synthesis of 6-Arylpyridin-3-ols: Research has established methods for synthesizing 6-arylpyridin-3-ols, such as the oxidative rearrangement of (5-arylfurfuryl)amines using bromine as an oxidant. researchgate.netx-mol.com Future work could focus on refining these methods to be more environmentally friendly ("greener"), improve yields, and broaden the substrate scope to allow for more diverse functional groups on both the pyridine and aryl rings.

Multicomponent Reactions (MCRs): The development of one-pot MCRs for constructing highly substituted pyridines is a major area of interest. nih.govscribd.com Designing an MCR that incorporates the key fragments of this compound would enable the rapid generation of a library of analogues for high-throughput screening.

Late-Stage Functionalization: A significant challenge in medicinal chemistry is the modification of complex molecules at a late stage of the synthesis. Developing novel C-H activation or photochemical methods to selectively functionalize the pyridin-3-ol core would be a substantial advancement. acs.org This would allow chemists to easily create derivatives from a common advanced intermediate, accelerating the drug discovery process.

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is increasingly moving away from the "one drug, one target" paradigm and embracing a more holistic view of pharmacology. mdpi.com The this compound scaffold is an ideal candidate for investigation using these advanced computational approaches.

Target Prediction and Deconvolution: Systems biology and network pharmacology tools can analyze the structure of a compound and predict its likely biological targets within the complex network of cellular interactions. mdpi.com Applying these methods to this scaffold could rapidly identify promising therapeutic areas and help elucidate its mechanism of action. For example, genome-scale metabolic models can be used to predict the effect of inhibiting a specific enzyme on the entire cellular metabolism. youtube.com

Polypharmacology Profiling: Many drugs exert their effects by interacting with multiple targets (polypharmacology). Network analysis can help map these multi-target interactions, providing a more complete understanding of a drug's efficacy and potential side effects. mdpi.com This approach could be used to design derivatives of this compound that have a desired multi-target profile, for instance, simultaneously inhibiting a kinase and a drug efflux pump in cancer therapy.

Predictive Toxicology: By integrating compound data with large biological datasets, these computational methods can predict potential toxicities and off-target effects before extensive preclinical testing, making the drug development process more efficient and safer.

Potential for Advancing Understanding of Basic Biological Processes

The structural similarity of the pyridin-3-ol core to fundamental biological molecules provides a unique opportunity to use derivatives of this compound to probe basic biological processes.

Enzyme-Cofactor Interactions: Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a pyridin-3-ol derivative that is essential for the function of a vast number of enzymes involved in amino acid metabolism. acs.org Synthetic analogues could be used as chemical probes to study the binding and catalytic mechanisms of PLP-dependent enzymes, offering insights into enzyme specificity and regulation.

Metabolic Pathway Analysis: The pyridine ring is the core of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a central molecule in cellular redox reactions and metabolism. nih.gov Specially designed pyridine derivatives can be used to study the enzymes and transport processes involved in NAD+ biosynthesis and degradation, which are critical pathways in aging and disease.

Microbial Metabolism: Microorganisms can degrade pyridine compounds through hydroxylation, forming various pyridinediols. nih.gov Studying how microbes metabolize synthetic pyridinols like this compound can reveal novel enzymatic pathways and advance our understanding of microbial biochemistry and bioremediation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-(Benzyloxy)phenyl)pyridin-3-ol, and how can reaction efficiency be optimized?

- Methodology : Utilize condensation reactions between pyridine derivatives and benzyloxy-substituted aldehydes, as demonstrated in analogous syntheses. For example, combine 2-hydrazinopyridine with a benzyloxybenzaldehyde derivative in ethanol under acidic conditions (e.g., acetic acid) to form intermediates . Optimize reaction time, stoichiometry, and solvent polarity (e.g., ethanol vs. DMSO) to enhance yield. Monitor progress via TLC (dichloromethane mobile phase) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : Use -NMR (400–500 MHz, DMSO-d) to confirm proton environments (e.g., benzyloxy protons at δ ~5.11 ppm, aromatic protons at δ 7.0–8.1 ppm) .

- Mass Spectrometry : HRMS-ESI (e.g., m/z calculated for CHNO: 293.1052) to verify molecular ion peaks .

- FTIR : Identify functional groups (e.g., O-H stretch at ~3200 cm, aromatic C=C at ~1500–1600 cm) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Store under inert atmosphere (N) at –20°C to prevent oxidation of the phenolic -OH group. Conduct accelerated stability studies by exposing the compound to varying temperatures (25°C, 40°C) and humidity levels (40–80% RH) over 4–12 weeks, analyzing degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Methodology :

- In vitro assays : Screen for kinase inhibition or receptor binding using fluorogenic substrates (e.g., ATP-coupled assays for kinases). Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) .

- Cell-based studies : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC calculations. Use randomized block designs with split plots to account for variables like cell passage number and treatment duration .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodology :

- Variable Temperature NMR : Analyze dynamic effects (e.g., rotameric equilibria of benzyloxy groups) by acquiring spectra at 25°C and 50°C .

- DFT Calculations : Compare experimental -NMR shifts with computational predictions (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What strategies are effective for studying the environmental fate of this compound?

- Methodology :

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) or soil microcosms, quantifying breakdown products via LC-MS/MS .

- Partition Coefficients : Measure log (octanol-water) using shake-flask methods to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.